molecular formula C26H29ClN2O3 B11326760 6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11326760
M. Wt: 453.0 g/mol
InChI Key: XMANRUSWBXDBRO-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is known for its potential biological activities and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from salicylaldehyde and an appropriate ketone.

    Formation of Chromene Core: The chromene core is synthesized through a condensation reaction between salicylaldehyde and the ketone in the presence of a base such as sodium hydroxide.

    Chlorination: The chromene core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Amidation: The chlorinated chromene is reacted with 2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
  • 6-Chloro-4-oxo-N-[2-(pyrrolidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

Uniqueness

6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperidine ring and the isopropyl-substituted phenyl group contribute to its unique binding affinity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C26H29ClN2O3

Molecular Weight

453.0 g/mol

IUPAC Name

6-chloro-4-oxo-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C26H29ClN2O3/c1-17(2)18-6-8-19(9-7-18)22(29-12-4-3-5-13-29)16-28-26(31)25-15-23(30)21-14-20(27)10-11-24(21)32-25/h6-11,14-15,17,22H,3-5,12-13,16H2,1-2H3,(H,28,31)

InChI Key

XMANRUSWBXDBRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCCC4

Origin of Product

United States

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